(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16787264
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FNO3 |
|---|---|
| Molecular Weight | 199.18 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | VMIZXNIWIKTWDQ-LURJTMIESA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, reflecting its stereochemistry at the α-carbon (S-configuration) and the substitution pattern on the phenyl ring. The molecular formula is C₉H₁₀FNO₃, with a calculated molecular weight of 217.18 g/mol .
Structural Characteristics
The molecule consists of three key components:
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A propanoic acid backbone with an amino group at the α-position.
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A 2-fluoro-3-hydroxyphenyl group attached to the β-carbon.
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A chiral center at the α-carbon, conferring stereospecificity.
The fluorine atom at the 2-position and hydroxyl group at the 3-position on the phenyl ring introduce electronic and steric effects that influence reactivity and intermolecular interactions. The ortho-fluorine and meta-hydroxyl groups create a polar environment, enhancing hydrogen-bonding potential while modulating lipophilicity .
Table 1: Structural Comparison with Related Compounds
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
While no direct synthesis reports exist for this compound, analogous fluorinated amino acids suggest plausible pathways:
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Schiff Base Formation:
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Fluorination Strategies:
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Electrophilic fluorination of 3-hydroxyphenylalanine derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
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Directed ortho-lithiation followed by reaction with a fluorine source (e.g., N-fluoropyridinium salts).
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Deprotection and Purification:
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Acidic cleavage of protecting groups (e.g., Boc with trifluoroacetic acid).
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Recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product.
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Challenges in Synthesis
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Regioselectivity: Competing fluorination at adjacent positions requires careful control of reaction conditions.
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Steric Hindrance: The ortho-fluoro and meta-hydroxyl groups may impede coupling reactions, necessitating high-temperature or microwave-assisted synthesis.
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Chiral Integrity: Racemization risks during deprotection steps demand mild acidic conditions and low temperatures.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted to be moderate (~10–20 mg/mL in water at pH 5–6) due to the ionizable carboxylic acid and amino groups. The hydroxyl and fluorine substituents enhance polarity but reduce lipophilicity compared to non-fluorinated analogs .
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pH Sensitivity: The carboxylic acid (pKa ≈ 2.3) and amino group (pKa ≈ 9.7) dominate ionization states, influencing solubility across physiological pH ranges.
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Thermal Stability: Decomposition likely occurs above 200°C, with the fluorine atom increasing thermal resistance compared to hydroxyl-only derivatives.
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | 0.85 (estimated via group contribution) |
| Hydrogen Bond Donors | 3 (NH₂, OH, COOH) |
| Hydrogen Bond Acceptors | 5 (F, O from OH, COO⁻, NH₂) |
| Rotatable Bonds | 4 |
Future Research Directions
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Synthetic Optimization: Develop enantioselective fluorination methods to improve yields.
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Biological Screening: Evaluate inhibitory activity against amino acid-processing enzymes (e.g., aromatase or decarboxylases).
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Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance bioavailability.
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